7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine with an appropriate amine to form the imidazo[1,5-A]pyridine core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and other materials can improve their performance and durability .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: A compound with similar trifluoromethyl substitution but different core structure.
Imidazo[1,2-a]pyridine: A related compound with a different substitution pattern on the imidazo[1,2-a]pyridine core.
Uniqueness
7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F3N2O2 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-14-4-13-7(8(15)16)6(14)3-5/h4-5H,1-3H2,(H,15,16) |
InChI Key |
IEVVTTOAKORHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC(=C2CC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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